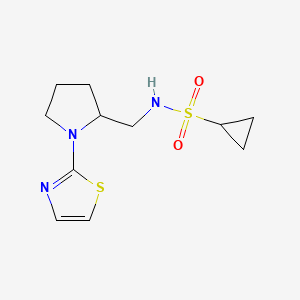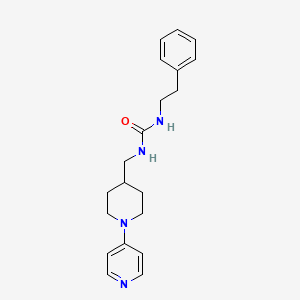![molecular formula C18H36Cl2N6O5S B2970172 5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride CAS No. 2490322-96-6](/img/structure/B2970172.png)
5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride is a useful research compound. Its molecular formula is C18H36Cl2N6O5S and its molecular weight is 519.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (Btk) . Btk is an attractive target for the treatment of a wide array of B-cell malignancies and autoimmune diseases .
Mode of Action
This compound is a small-molecule covalent irreversible Btk inhibitor . It targets Cys481 in Btk and binds to it irreversibly . This binding inhibits the kinase activity of Btk, thereby preventing the activation of downstream signaling pathways involved in B-cell proliferation and survival .
Biochemical Pathways
The inhibition of Btk affects the B-cell receptor (BCR) signaling pathway . Btk plays a crucial role in the BCR signaling pathway, which is essential for B-cell development, differentiation, and signaling . The inhibition of Btk leads to the suppression of B-cell mediated immune responses .
Pharmacokinetics
The compound’s pharmacodynamic (pd) activity provides guidance for appropriate dosage selection to optimize inhibition of the drug target .
Result of Action
The result of the action of this compound is the inhibition of Btk, which leads to the suppression of B-cell mediated immune responses . This can lead to the reduction of symptoms in diseases characterized by overactive B-cell responses, such as certain B-cell malignancies and autoimmune diseases .
Action Environment
The action environment of this compound is within the cellular environment, specifically within B-cells where Btk is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other proteins, the cellular redox state, and the pH of the cellular environment.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5S.2ClH/c19-22-11-16(26)21-6-8-29-10-9-28-7-5-20-15(25)4-2-1-3-14-17-13(12-30-14)23-18(27)24-17;;/h13-14,17,22H,1-12,19H2,(H,20,25)(H,21,26)(H2,23,24,27);2*1H/t13-,14-,17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUVYPAZHDMVHO-YJJRULMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)


![ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)





![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2970108.png)
![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)
![3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)
